molecular formula C21H26ClN5O3 B14468461 Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride CAS No. 65189-49-3

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride

Cat. No.: B14468461
CAS No.: 65189-49-3
M. Wt: 431.9 g/mol
InChI Key: KYJSEJVLAKKBDZ-UHFFFAOYSA-N
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Description

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a quinazoline derivative through a propyl chain. The presence of functional groups such as amino and methoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of appropriate aromatic amines with formamide derivatives under controlled conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions, often using propyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with benzoyl chloride or similar reagents.

    Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the quinazoline derivative with the benzamide intermediate, followed by the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with various functional groups.

Scientific Research Applications

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter levels in neurological disorders. The pathways involved in these effects are complex and often involve multiple steps, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Alfuzosin hydrochloride: Shares a similar quinazoline core and is used as an alpha-1 adrenergic antagonist in the treatment of benign prostatic hyperplasia.

    Doxazosin mesylate: Another alpha-1 adrenergic antagonist with a similar structure, used for treating hypertension and benign prostatic hyperplasia.

    Prazosin hydrochloride: Also an alpha-1 adrenergic antagonist, used for treating hypertension and post-traumatic stress disorder.

Uniqueness

Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

65189-49-3

Molecular Formula

C21H26ClN5O3

Molecular Weight

431.9 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]benzamide;hydrochloride

InChI

InChI=1S/C21H25N5O3.ClH/c1-26(11-7-10-23-20(27)14-8-5-4-6-9-14)21-24-16-13-18(29-3)17(28-2)12-15(16)19(22)25-21;/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,23,27)(H2,22,24,25);1H

InChI Key

KYJSEJVLAKKBDZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Origin of Product

United States

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